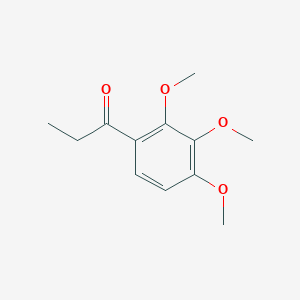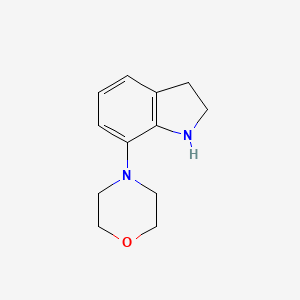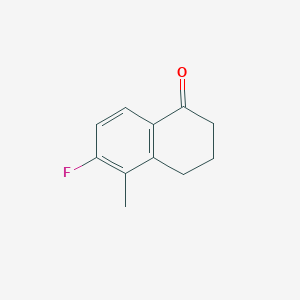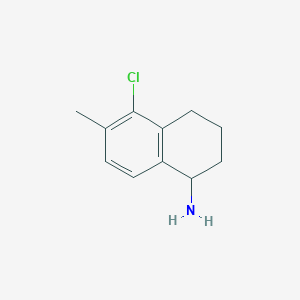
(R)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, a chloro-substituted aromatic ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 4-chloro-2-methylphenol.
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Resolution: The final step involves resolving the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the trifluoromethyl and amine groups.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl and amine groups but lacks the aromatic ring and chloro substitution.
Uniqueness
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group, a chloro-substituted aromatic ring, and an amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H10Cl2F3N |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
(1R)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
FSJZFDBDDPLTAB-DDWIOCJRSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)[C@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)



![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)
![7-((3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13041055.png)


